N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride
Description
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride is a secondary amine derivative featuring a piperidin-4-amine core substituted with a methyl group and a pyrazin-2-ylmethyl moiety. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, confers unique electronic and steric properties to the compound. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H19ClN4 |
|---|---|
Molecular Weight |
242.75 g/mol |
IUPAC Name |
N-methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H18N4.ClH/c1-15(11-2-4-12-5-3-11)9-10-8-13-6-7-14-10;/h6-8,11-12H,2-5,9H2,1H3;1H |
InChI Key |
XOTAXGBQABLHAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC=CN=C1)C2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Piperidin-4-amine
This route employs alkylating agents to introduce the methyl and pyrazine-2-ylmethyl groups sequentially. First, N-methylation is achieved using methyl iodide in the presence of a base such as diisopropylethylamine (DIPEA). Reacting piperidin-4-amine with methyl iodide (1.1 equiv) and DIPEA (2.0 equiv) in dichloroethane at 20°C for 24 hours affords N-methylpiperidin-4-amine in 90% yield.
Pyrazinylmethylation via Nucleophilic Substitution
The secondary amine is then alkylated with 2-(chloromethyl)pyrazine. Using DIPEA as a base in isopropyl alcohol at 90°C for 48 hours, this step achieves moderate yields (65–70%). The elevated temperature facilitates the substitution reaction, though competing elimination pathways may reduce efficiency.
Final Salt Precipitation
Hydrochloride salt formation follows the same protocol as in Section 1.3, with near-quantitative conversion observed.
Table 2: Alkylation Route Performance Metrics
| Step | Reagents/Conditions | Yield | Source Citation |
|---|---|---|---|
| N-Methylation | Methyl iodide, DIPEA, DCE, 20°C, 24h | 90% | |
| Pyrazinylmethylation | 2-(Chloromethyl)pyrazine, DIPEA, IPA, 90°C | 68% |
Protecting Group Strategy
Boc Protection of Piperidin-4-amine
To prevent over-alkylation, the primary amine of piperidin-4-amine is protected with a tert-butoxycarbonyl (Boc) group. Using di-tert-butyl dicarbonate (Boc2O) and DIPEA in tetrahydrofuran (THF), the Boc-protected intermediate is isolated in 92% yield.
Sequential Alkylation and Deprotection
The Boc-protected amine undergoes methylation with methyl triflate (1.1 equiv) in dichloromethane, followed by pyrazinylmethylation with 2-(bromomethyl)pyrazine. Deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, which is then converted to the hydrochloride salt.
Table 3: Protecting Group Approach Efficiency
| Step | Reagents/Conditions | Yield | Source Citation |
|---|---|---|---|
| Boc protection | Boc2O, DIPEA, THF, 0°C to RT, 6h | 92% | |
| N-Methylation | Methyl triflate, DCM, 24h | 88% | |
| Deprotection | TFA/DCM (1:1), 2h | 95% |
Comparative Analysis of Synthetic Routes
The reductive amination pathway offers the advantage of mild reaction conditions and avoids harsh alkylating agents, making it suitable for scale-up. However, the alkylation route provides higher yields for the methylation step (90% vs. 85%) at the cost of requiring stoichiometric alkylating agents. The protecting group strategy, while synthetically robust, introduces additional steps that may reduce overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride has been investigated for its role as an anticancer agent. Compounds containing similar piperidine structures have shown activity against various cancer cell lines. For instance, derivatives with piperidine moieties have been reported to inhibit key signaling pathways involved in tumor growth, including the PI3K-Akt pathway, which is crucial for cell survival and proliferation .
Inhibition of Kinases
The compound's structural features suggest potential as a kinase inhibitor. Kinases play vital roles in cellular signaling and are often targeted in cancer therapy. Studies have demonstrated that related piperidine derivatives can selectively inhibit protein kinase B (Akt), which is involved in various cellular processes including metabolism, proliferation, and survival .
Neuropharmacology
Alzheimer’s Disease Treatment
Research indicates that compounds similar to this compound may exhibit dual action against neurodegenerative diseases such as Alzheimer’s. These compounds can inhibit cholinesterase and beta-secretase enzymes, which are implicated in the pathogenesis of Alzheimer’s disease. The inhibition of these enzymes leads to increased levels of acetylcholine and reduced formation of amyloid plaques, respectively .
Adenosine Receptor Modulation
Piperidine-containing compounds have also been explored as antagonists for adenosine A2A receptors, which are significant in neuroprotection and modulation of neuroinflammation. The binding affinity and inverse agonist potency of these compounds suggest their potential as therapeutic agents for conditions like Parkinson’s disease and other neurodegenerative disorders .
Antimicrobial Properties
Antitubercular Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Specific analogs have shown promising results against Mycobacterium tuberculosis, demonstrating potential for development into antitubercular agents .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal that modifications to the piperidine ring and substituents can significantly affect the biological activity of these compounds. For instance, variations in the linker between the piperidine and pyrazine moieties have been shown to enhance selectivity and potency against specific targets .
Case Studies
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidin-4-amine Core
The piperidin-4-amine scaffold is a common motif in drug discovery. Modifications to its substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Heterocyclic vs. Aliphatic Substituents :
- The pyrazine (N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine) and pyrimidine () analogs differ in nitrogen atom positioning, affecting hydrogen-bonding capacity. Pyrimidine derivatives with methoxy/methylthio groups (e.g., ) may exhibit stronger dipole interactions compared to pyrazine .
- The tetrahydro-2H-pyran substituent () introduces an oxygen atom, improving aqueous solubility but reducing lipophilicity .
- Fluorinated vs. Non-Fluorinated Analogs: The trifluoroethyl group () increases metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity. This contrasts with the pyrazine analog, which relies on aromatic interactions .
Aromatic vs. Halogenated Groups :
- The chlorobenzyl group () leverages halogen bonding for target engagement, a feature absent in the pyrazine derivative. This could translate to higher affinity for specific receptors (e.g., GPCRs) .
Biological Activity
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride is a synthetic compound characterized by its unique structural features, including a piperidine ring and a pyrazinylmethyl substituent. Its molecular formula is , with a molecular weight of approximately 235.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and antiviral applications.
Chemical Structure and Synthesis
The compound's structure allows for various synthetic pathways, typically involving the reaction of pyrazine derivatives with piperidine under acidic conditions. The presence of the piperidine nitrogen facilitates nucleophilic substitution reactions, which can be exploited in further synthetic modifications.
Biological Activity Overview
Research indicates that this compound and its analogs exhibit significant biological activities, primarily through interactions with neurotransmitter systems and potential antiviral properties. The compound is believed to interact with glycine transporters, suggesting applications in treating neurological disorders.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine | Contains a pyridine instead of pyrazine | Antiviral activity |
| N-(Piperidin-4-ylmethyl)pyrazin-2-amine hydrochloride | Similar piperidine structure | Neurotransmitter modulation |
| 1-Methyl-N-(pyrazin-2-yl)piperidin-4-amine hydrochloride | Variation in methylation pattern | Potential glycine transporter inhibition |
While the specific mechanisms of action for this compound are still under investigation, preliminary studies suggest that it may modulate neurotransmitter systems. For instance, compounds with structural similarities have been shown to inhibit glycine transporters, which are critical in regulating excitatory neurotransmission in the central nervous system.
Case Studies and Research Findings
- Neurotransmitter Interaction : A study explored the interaction of similar compounds with glycine transporters, indicating that modifications to the piperidine structure could enhance binding affinity and selectivity for these targets.
- Antiviral Properties : Related compounds have demonstrated antiviral activities, particularly against viral strains that exploit neurotransmitter pathways for entry into host cells. This suggests potential therapeutic applications for this compound in virology.
- Structure–Activity Relationship (SAR) Studies : Recent SAR studies have highlighted the importance of the pyrazine moiety in enhancing biological activity compared to other nitrogenous heterocycles like pyridine. The introduction of specific substituents on the piperidine ring has been shown to significantly affect the compound's potency against various biological targets .
Q & A
Q. What are the key synthetic strategies for preparing N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a piperidin-4-amine derivative with a pyrazine-containing alkyl halide via nucleophilic substitution. For analogs (e.g., N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride), reaction optimization includes adjusting temperature (e.g., 60–80°C) and using polar aprotic solvents like DMF to enhance reactivity . Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt, with yields reported between 40–70% for similar compounds .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the piperidine ring, pyrazine moiety, and methyl groups. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., C₁₀H₁₆ClN₄ for analogs), while High-Performance Liquid Chromatography (HPLC) ensures >95% purity . X-ray crystallography may resolve stereochemical ambiguities in related compounds .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Hydrochloride salts generally exhibit good solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar solvents. Stability studies for analogs recommend storage at −20°C in desiccated environments to prevent hydrolysis of the amine group. Accelerated stability testing (40°C/75% RH for 4 weeks) is used to predict shelf life .
Advanced Research Questions
Q. How does stereochemistry at the piperidine-pyrazine junction influence biological activity, and what strategies address enantiomeric separation?
- Methodological Answer : Stereochemistry (e.g., (R)- vs. (S)-configurations) significantly impacts receptor binding affinity. For example, tetrahydrofuran-containing analogs show 10-fold differences in IC₅₀ values between enantiomers . Chiral HPLC with cellulose-based columns or enzymatic resolution methods are employed for separation .
Q. What contradictions exist in reported biological data for this compound, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in receptor selectivity (e.g., σ₁ vs. σ₂) may arise from assay variability (e.g., cell line vs. tissue-based models). Standardizing protocols (e.g., radioligand binding assays with HEK293 cells overexpressing targets) and performing dose-response curves (0.1 nM–10 µM) improve reproducibility . Meta-analyses of structural analogs suggest pyrazine substitutions modulate off-target effects .
Q. What advanced computational methods predict the compound’s pharmacokinetic properties, and how do they align with empirical data?
- Methodological Answer : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model blood-brain barrier permeability, while Quantitative Structure-Activity Relationship (QSAR) models predict logP and CYP450 metabolism. For analogs, computed logP values (~2.5) correlate with experimental data (e.g., 2.3 ± 0.2) from octanol-water partitioning assays .
Q. How can in vitro toxicity be assessed to prioritize this compound for in vivo studies?
- Methodological Answer : Cytotoxicity screening (MTT assay in HepG2 cells) and hERG channel inhibition assays (patch-clamp electrophysiology) are standard. For piperidine-pyrazine hybrids, IC₅₀ values >10 µM in hERG assays indicate lower cardiac risk . Metabolite profiling (LC-MS/MS) identifies reactive intermediates that may necessitate structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
